N-methyl-2-piperazin-1-ylacetamide

Vue d'ensemble

Description

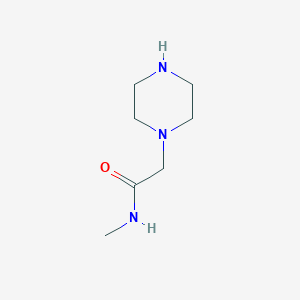

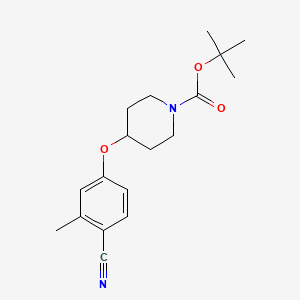

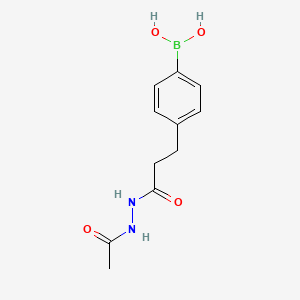

“N-methyl-2-piperazin-1-ylacetamide” is a chemical compound with the CAS Number: 39890-41-0 . It has a molecular weight of 157.22 and its IUPAC name is N-methyl-2-(1-piperazinyl)acetamide .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-methyl-2-piperazin-1-ylacetamide”, has been a topic of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of “N-methyl-2-piperazin-1-ylacetamide” is represented by the linear formula: C7H15N3O . The InChI code for this compound is 1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) .Physical And Chemical Properties Analysis

“N-methyl-2-piperazin-1-ylacetamide” has a molecular weight of 157.22 .Applications De Recherche Scientifique

Anticancer Activity

- N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d] imidazol-1-yl) acetamides have shown promising in vitro anticancer activity against various human cancer cell lines, including cervical and breast carcinomas. Compound 7k, in particular, exhibited the highest activity against these cell lines (Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

- Derivatives like K-604 have been identified as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, showing potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anti-Inflammatory Properties

- Compounds like 2-(4-methyl-piperazin-1-yl)-quinoxaline have demonstrated significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).

Acetylcholinesterase Inhibition

- Some piperazine-1-ylacetamide derivatives have been found effective as acetylcholinesterase inhibitors, with certain compounds showing higher inhibition rates than the standard drug donepezil (Yurttaş et al., 2013).

Leishmanicidal Activity

- Piperazine analogs have shown strong in vitro leishmanicidal activity against Leishmania major promastigotes, outperforming the reference drug pentostam (Foroumadi et al., 2005).

Flame Retardant Applications

- Piperazine-phosphonates derivatives have been investigated for their potential as flame retardants in cotton fabric, showing distinctive details in thermal degradation when applied as additives (Nguyen et al., 2014).

Synthesis of Flunarizine

- Flunarizine, a drug used for treating migraines and other conditions, can be synthesized using piperazine derivatives as intermediates (Shakhmaev et al., 2016).

Luminescent Properties and Photo-Induced Electron Transfer

- Piperazine substituted naphthalimide compounds have been synthesized, showing characteristics typical of pH probes and demonstrating fluorescence quenching by photo-induced electron transfer processes (Gan et al., 2003).

Antidepressant and Antianxiety Activities

- Novel piperazine compounds have been synthesized and tested for antidepressant and antianxiety activities, with some showing significant activity in behavioral tests (Kumar et al., 2017).

New Manufacturing Procedure for Cetirizine

- A new manufacturing procedure for cetirizine dihydrochloride has been developed using piperazine derivatives as intermediates (Reiter et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

N-methyl-2-piperazin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTHHBNFPDRYCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406998 | |

| Record name | N-methyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-piperazin-1-ylacetamide | |

CAS RN |

39890-41-0 | |

| Record name | N-methyl-2-piperazin-1-ylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)

![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![2-{3-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B1461586.png)

![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)